molecular formula C₁₁H₁₉NO₄S B1145914 (s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 112898-19-8

(s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1145914
M. Wt: 261.34
InChI Key:
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Description

  • (s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a chemical compound that is being studied for its various properties and potential applications in different scientific fields.

Synthesis Analysis

  • The synthesis of related thiazolidine derivatives involves various chemical reactions, such as condensation and cycloaddition processes. For example, Samanen et al. (2009) discuss the spectroscopic evidence of a peptide derivative of 5,5-dimethylthiazolidine-4-carboxylic acid (Dtc) (Samanen et al., 2009).

Molecular Structure Analysis

  • Studies on related compounds provide insights into the molecular structure. For instance, the molecular structure of a similar compound, 4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid, was analyzed by Kosma et al. (2012), showing a planar thiazolidine moiety and its inclination angle with the benzoic acid fragment (Kosma et al., 2012).

Chemical Reactions and Properties

  • Thiazolidine derivatives engage in various chemical reactions, such as cycloadditions, leading to the formation of different derivatives. For instance, Cardoso et al. (2006) describe the cycloaddition of 1,3-thiazolidine-4-carboxylic acids with aldehydes to form pyrrolo[1,2-c]thiazole derivatives (Cardoso et al., 2006).

Scientific Research Applications

  • Superacid Chemistry Superacids are acids with an acidity greater than that of 100% pure sulfuric acid . They are often used to create, maintain, and characterize carbocations, which are intermediates in numerous useful reactions such as those forming plastics and in the production of high-octane gasoline . Boc-protected amino acids could potentially be used in superacid chemistry, although specific applications would depend on the exact nature of the superacid and the desired reaction.

  • Mitsunobu Reaction The Mitsunobu reaction is a method for converting primary or secondary alcohols into esters, ethers, amines, and thioethers . This reaction is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . Boc-protected amino acids could potentially be used as the alcohol component in this reaction, allowing for the synthesis of a wide range of compounds.

  • Acid-Resistant Enzymes Acid-resistant enzymes have promising applications in chemicals, food, pharmaceuticals, and other variety products because of their high efficiency, specificity, and environmentally friendly properties . Boc-protected amino acids could potentially be used in the production of these enzymes, although specific applications would depend on the exact nature of the enzyme and the desired reaction.

  • Microbial Acid Tolerance Microbial acid tolerance mechanisms can be used to protect probiotics against gastric acids during the process of food intake, and can enhance the biosynthesis of organic acids . Boc-protected amino acids could potentially be used in the development of these mechanisms, although specific applications would depend on the exact nature of the microorganism and the desired outcome.

  • Extremophiles Extremophiles possess several physiological and molecular adaptations including production of extremolytes, ice nucleating proteins, pigments, extremozymes and exopolysaccharides . These metabolites are used in many biotechnological industries for making biofuels, developing new medicines, food additives, cryoprotective agents etc . Boc-protected amino acids could potentially be used in the production of these metabolites, although specific applications would depend on the exact nature of the extremophile and the desired product.

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many carboxylic acids are corrosive and can cause burns on contact with skin .

Future Directions

The future directions of research on a specific compound depend on its potential applications. For example, if a compound shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

CAS RN

112898-19-8

Product Name

(s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Molecular Formula

C₁₁H₁₉NO₄S

Molecular Weight

261.34

IUPAC Name

(2S)-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)7-12-6(8(13)14)11(4,5)17-7/h6-7,12H,1-5H3,(H,13,14)/t6?,7-/m0/s1

SMILES

CC1(C(NC(S1)C(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

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